5,7-Bis(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Bis(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with two 4-chlorophenyl groups attached at the 5 and 7 positions
Preparation Methods
The synthesis of 5,7-Bis(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of malononitrile and aldehydes in the presence of a catalyst to facilitate the tautomization and activation of the aldehyde .
Chemical Reactions Analysis
5,7-Bis(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Mechanism of Action
The mechanism of action of 5,7-Bis(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar compounds to 5,7-Bis(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine include:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
1,2,4-Triazolo[1,5-a]pyridines: These compounds exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors. The uniqueness of this compound lies in its specific substitution pattern and its potent activity against CDK2, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H14Cl2N4 |
---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
5,7-bis(4-chlorophenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H14Cl2N4/c18-13-5-1-11(2-6-13)15-9-16(12-3-7-14(19)8-4-12)23-17(22-15)20-10-21-23/h1-8,10,15-16H,9H2,(H,20,21,22) |
InChI Key |
WNVAJAMIIYZLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=NC=NN2C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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